molecular formula C25H21NO4 B2941948 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid CAS No. 2418679-89-5

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid

Cat. No. B2941948
CAS RN: 2418679-89-5
M. Wt: 399.446
InChI Key: KYRFPFZWLLRJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid” is a chemical compound with the CAS Number: 2418679-89-5 . It has a molecular weight of 399.45 . The compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)benzoic acid . The InChI code is 1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.45 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly as a precursor for the introduction of the Fmoc (fluoren-9-ylmethoxycarbonyl) protecting group . The Fmoc group is pivotal in solid-phase peptide synthesis, providing stability during the coupling process and ease of removal under mild base conditions.

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRFPFZWLLRJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid

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